molecular formula C12H7F3N4 B2457171 (2Z)-2-amino-3-[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]but-2-enedinitrile CAS No. 1048915-39-4

(2Z)-2-amino-3-[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]but-2-enedinitrile

Cat. No.: B2457171
CAS No.: 1048915-39-4
M. Wt: 264.211
InChI Key: LBSUTUIPWBSUPS-RDJDHEBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-amino-3-[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]but-2-enedinitrile is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butenedinitrile structure

Safety and Hazards

“(Z)-2-amino-3-[[3-(trifluoromethyl)phenyl]methylideneamino]but-2-enedinitrile” is intended for research and development use by, or directly under the supervision of, a technically qualified individual . Specific safety and hazard information is not available in the searched data.

Future Directions

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests potential future directions in the research and development of trifluoromethylated compounds like “(Z)-2-amino-3-[[3-(trifluoromethyl)phenyl]methylideneamino]but-2-enedinitrile”.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-amino-3-[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]but-2-enedinitrile typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base, followed by the addition of an amine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-amino-3-[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]but-2-enedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-amino-3-[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]but-2-enedinitrile is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoromethyl group is known to influence the pharmacokinetic properties of compounds, making them more resistant to metabolic degradation and improving their bioavailability .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Compounds containing trifluoromethyl groups have shown promise in the treatment of various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the development of new materials with enhanced properties. The trifluoromethyl group can impart desirable characteristics such as increased thermal stability and resistance to chemical degradation .

Mechanism of Action

The mechanism of action of (2Z)-2-amino-3-[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]but-2-enedinitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-amino-3-[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]but-2-enedinitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl group and the butenedinitrile structure allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds .

Properties

IUPAC Name

(Z)-2-amino-3-[[3-(trifluoromethyl)phenyl]methylideneamino]but-2-enedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N4/c13-12(14,15)9-3-1-2-8(4-9)7-19-11(6-17)10(18)5-16/h1-4,7H,18H2/b11-10-,19-7?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSUTUIPWBSUPS-WSHVGQFUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=NC(=C(C#N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=N/C(=C(/C#N)\N)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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